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Compound of Interest

Compound Name: PU139

Cat. No.: B15583690 Get Quote

PU139 Technical Support Center
Welcome to the technical support center for PU139, a potent pan-histone acetyltransferase

(HAT) inhibitor. This resource is designed to assist researchers, scientists, and drug

development professionals in optimizing their experiments with PU139 for achieving histone

hypoacetylation.

Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of PU139 to induce histone hypoacetylation?

A1: Based on available studies, a concentration of 25 µM has been shown to induce histone

hypoacetylation in cell lines such as SK-N-SH neuroblastoma and HCT116 colon carcinoma

cells[1]. However, the optimal concentration can be cell-type dependent. We recommend

performing a dose-response experiment starting with a range of concentrations around the

IC50 values for the target HATs (see Table 1) to determine the optimal concentration for your

specific cell line.

Q2: What is the optimal treatment duration with PU139 to observe maximal histone

hypoacetylation?

A2: Significant histone hypoacetylation has been observed as early as 3 hours post-treatment

with 25 µM PU139 in SK-N-SH and HCT116 cells[1]. For in vivo studies, histone

hypoacetylation in the bone marrow of mice was detected 24 hours after a single
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intraperitoneal injection of 25 mg/kg PU139. It is important to note that prolonged treatment

(24-72 hours) with PU139 at concentrations in the range of 0-100 µM can trigger caspase-

independent cell death in some cell lines, such as SK-N-SH[2].

To determine the optimal duration for maximal histone hypoacetylation without inducing

significant cell death, we strongly recommend performing a time-course experiment. A

suggested starting point would be to treat your cells with the determined optimal concentration

of PU139 and harvest cells at various time points (e.g., 1, 3, 6, 12, and 24 hours) for analysis

by Western blot.

Q3: How can I assess the level of histone hypoacetylation after PU139 treatment?

A3: The most common method to assess global histone acetylation levels is by Western

blotting. This involves extracting histones from treated and untreated cells, separating them by

SDS-PAGE, and probing with antibodies specific for acetylated forms of histones (e.g., anti-

acetyl-Histone H3, anti-acetyl-Histone H4). A decrease in the signal for acetylated histones in

PU139-treated samples compared to the vehicle control would indicate histone

hypoacetylation.

Q4: Which histone acetylation marks are affected by PU139?

A4: PU139 is a pan-HAT inhibitor, targeting multiple HATs including Gcn5, PCAF, p300, and

CBP[2]. Therefore, it is expected to decrease acetylation on multiple lysine residues of histones

H3 and H4. Specific hypoacetylation has been observed at H3K9, H3K14, H4K8, and

H4K16[1].
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Issue Possible Cause Suggested Solution

No observable histone

hypoacetylation after PU139

treatment.

1. PU139 concentration is too

low. 2. Treatment duration is

too short. 3. Poor antibody

quality for Western blotting. 4.

Issues with histone extraction.

1. Perform a dose-response

experiment to determine the

optimal concentration for your

cell line. 2. Perform a time-

course experiment to identify

the optimal treatment duration.

3. Use a validated, high-quality

antibody specific for the

acetylated histone mark of

interest. Include positive and

negative controls. 4. Ensure

your histone extraction

protocol is effective. Acid

extraction is a common and

reliable method.

High levels of cell death

observed.

1. PU139 concentration is too

high. 2. Treatment duration is

too long.

1. Reduce the concentration of

PU139. 2. Reduce the

treatment duration. A time-

course experiment will help

identify a window where

hypoacetylation is significant

but cell death is minimal.

Inconsistent results between

experiments.

1. Variation in cell confluency

at the time of treatment. 2.

Inconsistent PU139 dosage. 3.

Variability in incubation times.

1. Ensure cells are at a

consistent confluency (e.g.,

70-80%) for each experiment.

2. Prepare fresh dilutions of

PU139 from a stock solution

for each experiment. 3. Use a

precise timer for all incubation

steps.

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PU139 against Histone Acetyltransferases (HATs)
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Target HAT IC50 (µM)

Gcn5 8.39

PCAF 9.74

CBP 2.49

p300 5.35

Data sourced from MedchemExpress[2]

Table 2: Cellular Activity of PU139

Cell Line Assay Parameter Value (µM)
Treatment
Duration

A431, A549,

A2780, HepG2,

SW480, U-87

MG, HCT116,

SK-N-SH, MCF7

Cell Growth GI50 <60 Not Specified

SK-N-SH Cell Death Effective Conc. 0-100 24-72 hours

SK-N-SH,

HCT116

Histone

Hypoacetylation
Effective Conc. 25 3 hours

Data compiled from MedchemExpress and a study on histone acetyltransferase inhibitors[1][2].

Experimental Protocols
Protocol: Assessment of Histone Hypoacetylation by
Western Blot
This protocol outlines the steps to determine the effect of PU139 on histone acetylation levels

in cultured cells.
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1. Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and grow to 70-80%

confluency. b. Treat cells with the desired concentration of PU139 (e.g., 25 µM) or vehicle

control (e.g., DMSO) for the desired duration (e.g., 3 hours).

2. Histone Extraction (Acid Extraction Method): a. Harvest cells by scraping or trypsinization

and wash with ice-cold PBS. b. Pellet cells by centrifugation at 1,500 rpm for 5 minutes at 4°C.

c. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl,

1.5 mM MgCl2, 1 mM DTT, with protease inhibitors). d. Incubate on ice for 30 minutes. e.

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. f. Resuspend the nuclear

pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation. g. Centrifuge at 10,000 x

g for 10 minutes at 4°C to pellet cellular debris. h. The supernatant contains the histone

proteins. Neutralize the acid by adding 1/5 volume of 2 M NaOH.

3. Protein Quantification: a. Determine the protein concentration of the histone extracts using a

Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting: a. Mix an equal amount of protein (e.g., 10-20 µg) from

each sample with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a

15% SDS-polyacrylamide gel and run the electrophoresis until adequate separation is

achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the

membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate

the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-

H3K9) and a loading control (e.g., anti-total Histone H3 or anti-Lamin B1) overnight at 4°C. f.

Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with

TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an

imaging system.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the

intensity of the acetylated histone band to the loading control band. c. Compare the normalized

values between PU139-treated and vehicle-treated samples.
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Caption: Mechanism of PU139-induced histone hypoacetylation.
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Caption: Experimental workflow for assessing histone hypoacetylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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